molecular formula C14H15ClN2O B4269610 N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide CAS No. 588714-49-2

N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide

Cat. No.: B4269610
CAS No.: 588714-49-2
M. Wt: 262.73 g/mol
InChI Key: OETYVOISTPTCCG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide is a chemical compound with a complex structure that includes a chlorophenyl group, a cyano group, and an ethyl-pentenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide typically involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and amide formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amine groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide .

Uniqueness

N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide is unique due to its specific structural features, such as the presence of both a cyano group and an ethyl-pentenamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-cyano-3-ethylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-3-10(4-2)13(9-16)14(18)17-12-7-5-6-11(15)8-12/h5-8H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETYVOISTPTCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)NC1=CC(=CC=C1)Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236744
Record name N-(3-Chlorophenyl)-2-cyano-3-ethyl-2-pentenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588714-49-2
Record name N-(3-Chlorophenyl)-2-cyano-3-ethyl-2-pentenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588714-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-2-cyano-3-ethyl-2-pentenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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